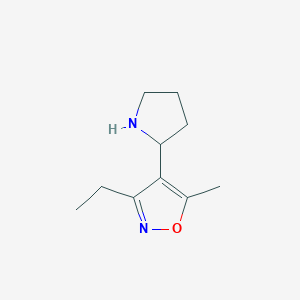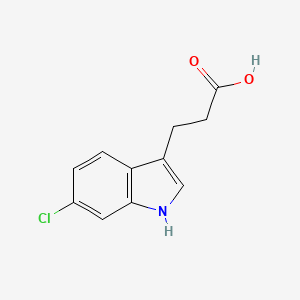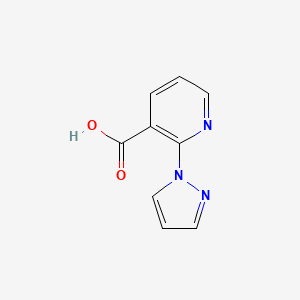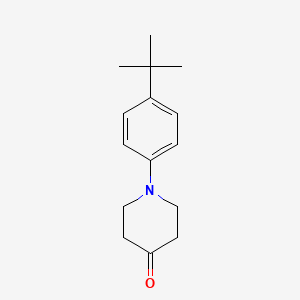
2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
説明
2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the benzodiazole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
作用機序
Target of Action
The primary target of 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, also known as Atogepant , is the calcitonin gene-related peptide (CGRP) receptor . CGRP receptors are abundant in the human cranial vasculature and trigeminal ganglion and on smooth muscle cells . They play a crucial role in the pathophysiology of migraines .
Mode of Action
Atogepant acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents the activity of CGRP, a pronociceptive molecule implicated in migraine pathophysiology . This antagonistic action helps to prevent migraine headaches .
Biochemical Pathways
The biochemical pathway primarily affected by Atogepant is the CGRP pathway . CGRP is a vasodilatory neuropeptide released during migraine attacks . By antagonizing the CGRP receptors, Atogepant disrupts this pathway, thereby mitigating the vasodilatory effects that contribute to the onset of migraines .
Pharmacokinetics
The pharmacokinetic properties of Atogepant, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and efficacy . It was developed to improve the pharmacokinetic profile, with incorporated polar functionality, leading to piperazinone analogues that possessed improved solubility at acidic pH and increased oral bioavailability .
Result of Action
The result of Atogepant’s action is the prevention of episodic migraine headaches . It is administered once daily for preventative use, rather than abortive migraine therapy . Clinical trials have demonstrated that Atogepant is a well-tolerated CGRP receptor antagonist for the treatment of episodic migraine in adults .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Atogepant. For instance, factors such as the patient’s age, health status, and concomitant medications can affect the drug’s efficacy and tolerability . It is also important to note that caution should be used in the prescription of Atogepant in the elderly given the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy .
実験室実験の利点と制限
One advantage of using 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid in lab experiments is its potential as a reagent in various analytical techniques. Additionally, its potential applications in medicinal chemistry and material science make it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. One direction is to further study its potential as an anti-inflammatory and anti-tumor agent. Another direction is to explore its potential use in material science for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has shown potential applications in medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory and anti-tumor agent. In material science, it has been explored for its potential use in the synthesis of new materials with unique properties. In analytical chemistry, it has been studied for its potential use as a reagent in various analytical techniques.
特性
IUPAC Name |
2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-15-7-2-1-5(8(16)17)3-6(7)14-9(15)18/h1-3H,4H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGQCLMSIGFFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)N2CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
CAS RN |
1019342-70-1 | |
| Record name | 2-oxo-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((4-(Difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374379.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374381.png)
![3-(7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3374384.png)







![2-{4-Methyl-2-[(2-methylpropyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374447.png)
![2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374451.png)
![2-[2-(Cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3374461.png)